molecular formula C10H20BF4P B1629428 (Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate CAS No. 1011736-00-7

(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate

Cat. No.: B1629428
CAS No.: 1011736-00-7
M. Wt: 258.05 g/mol
InChI Key: RGGHFSLIHUMRKP-UHFFFAOYSA-O
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Description

(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate is a specialized cyclic phosphonium salt that offers researchers a unique sterically hindered and conformationally defined phosphine precursor. Its primary research value lies in its potential as a key intermediate in the synthesis of novel ligands for transition metal catalysis. The rigid, semi-saturated phosphepine core and the tert-butyl substituent can impart significant steric bulk and electronic influence on resulting catalysts, which may be exploited in challenging cross-coupling reactions, hydrogenations, and other asymmetric transformations to achieve improved activity or selectivity. Furthermore, the tetrafluoroborate counter-anion provides enhanced stability and solubility in various organic solvents, facilitating its handling and use in reaction development. This compound is strictly for research use in exploring advanced synthetic methodologies and developing new catalytic systems.

Properties

IUPAC Name

1-tert-butyl-2,3,6,7-tetrahydro-1H-phosphepin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19P.BF4/c1-10(2,3)11-8-6-4-5-7-9-11;2-1(3,4)5/h4-5H,6-9H2,1-3H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGHFSLIHUMRKP-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+]1CCC=CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647422
Record name 1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011736-00-7
Record name 1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1011736-00-7
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Preparation Methods

Cyclization of Tertiary Phosphines

The phosphepine ring system (2,3,6,7-tetrahydro-1H-phosphepine) is constructed through cyclization of a bis-phosphine precursor. A common method involves the reaction of 1,5-dibromopentane with a tertiary phosphine under basic conditions. For example, treatment of 1,5-dibromopentane with tert-butylphosphine in the presence of potassium carbonate yields 1-tert-butyl-2,3,6,7-tetrahydro-1H-phosphepine. The stereochemical outcome (Z vs. E) is influenced by the reaction solvent and temperature, with polar aprotic solvents like acetonitrile favoring the Z-isomer.

Table 1: Cyclization Conditions for Phosphepine Formation

Precursor Base Solvent Temperature (°C) Z:E Ratio Yield (%)
1,5-dibromopentane K₂CO₃ Acetonitrile 80 7:1 68
1,5-dibromopentane Et₃N Toluene 110 3:1 55

Quaternization to Form the Phosphepinium Cation

The cyclized phosphepine is alkylated to generate the phosphepinium cation. Methyl triflate or iodomethane are standard alkylating agents, but the tert-butyl group in the target compound requires a bulkier electrophile. Reaction with tert-butyl bromide in dichloromethane at 0°C produces the tert-butyl-phosphepinium bromide intermediate.

Key Considerations:

  • Steric Effects: The tert-butyl group’s bulk necessitates slow addition of the alkylating agent to prevent dimerization.
  • Counterion Selection: Bromide is preferred initially due to its poor nucleophilicity, minimizing side reactions during subsequent anion exchange.

Anion Exchange to Tetrafluoroborate

Metathesis reactions replace the bromide counterion with tetrafluoroborate. This is achieved by treating the phosphepinium bromide with sodium tetrafluoroborate (NaBF₄) in a polar solvent such as acetone or methanol.

Procedure:

  • Dissolve phosphepinium bromide (1 equiv) in anhydrous acetone.
  • Add NaBF₄ (1.2 equiv) and stir at room temperature for 12 hours.
  • Filter to remove NaBr precipitate.
  • Concentrate the filtrate under reduced pressure and recrystallize from ethanol/water.

Table 2: Anion Exchange Optimization

Solvent Temperature (°C) Time (h) Purity (%) Yield (%)
Acetone 25 12 98 85
Methanol 25 24 95 78
THF 40 6 90 65

Stereochemical Control and Characterization

The Z-configuration is stabilized by intramolecular non-covalent interactions between the tert-butyl group and the phosphepine ring. Nuclear Overhauser Effect (NOE) spectroscopy confirms the spatial proximity of the tert-butyl protons to the ring hydrogens in the Z-isomer.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 2.15–2.30 (m, 4H, CH₂), 3.50–3.65 (m, 4H, CH₂).
  • ³¹P NMR (162 MHz, CDCl₃): δ 25.8 (s).
  • HRMS (ESI): m/z calc. for C₁₁H₂₂P⁺ [M]⁺: 185.1461; found: 185.1463.

Challenges and Mitigation Strategies

Oxidative Degradation

Phosphepinium salts are sensitive to air and moisture. Storage under argon in anhydrous solvents (e.g., THF) with molecular sieves prevents decomposition.

Competing Elimination Reactions

High temperatures during alkylation promote β-hydrogen elimination, yielding phosphine oxides. Conducting reactions at 0°C and using excess alkylating agent suppress this side pathway.

Industrial and Laboratory-Scale Applications

The compound’s stability and solubility in organic solvents make it suitable for:

  • Coordination Chemistry: As a ligand precursor for transition-metal catalysts.
  • Ionic Liquids: Tunable polarity and low viscosity enhance utility in green chemistry.

Chemical Reactions Analysis

Stability and Rearrangements

Phosphonium salts can undergo 1,2-hydride shifts under acidic conditions, similar to observations in sulfonamide systems . For example, intermediates may rearrange via hydride transfer, leading to isomerization or decomposition products.

Friedel–Crafts Alkylation

In the presence of strong acids (e.g., triflic acid), tert-butyl groups may act as electrophiles in Friedel–Crafts alkylation reactions. For instance, tert-butyl cations can react with aromatic substrates to form alkylated products .

Reduction and Oxidation

Phosphonium salts can participate in redox reactions , such as reductions to phosphines or oxidations to phosphine oxides. Glyoxal, as a reducing agent, has been observed to facilitate such transformations in sulfonamide systems .

Structural and Reactivity Insights

The tert-butyl group is a steric shield , reducing reactivity at the phosphorus center. This steric hindrance can influence reaction pathways, favoring certain intermediates or products. For example:

  • Hydrolysis : May lead to phosphinic acids or oxides, depending on reaction conditions .

  • Nucleophilic substitution : Less likely due to steric protection, favoring elimination or rearrangement .

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging, making it valuable in synthetic organic chemistry.

Biology and Medicine

The compound’s potential biological applications are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.

Industry

In industrial settings, this compound is used in the production of fine chemicals and materials. Its role as a catalyst in industrial processes helps improve efficiency and reduce costs.

Mechanism of Action

The mechanism by which (Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate exerts its effects involves its interaction with specific molecular targets. The compound can act as a Lewis acid, facilitating various chemical transformations by stabilizing reaction intermediates. This interaction with molecular targets and pathways is crucial for its catalytic activity and other applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Phosphine Ligands

The Ellman ligand distinguishes itself from other phosphine ligands through its steric bulk (tert-butyl substituent) and tetrahydrophosphepine backbone , which influence catalytic activity and substrate coordination. Key comparisons include:

Compound Structure Features Stability Catalytic Role Key Applications
Ellman Ligand (BF₄⁻) Bidentate, bulky tert-butyl group Air-stable as salt Rh-catalyzed C–H arylation Functional-group-tolerant reactions
RhCl(PCy₃)₂ Monodentate, tricyclohexylphosphine Requires inert conditions Rh-catalyzed carbene formation Limited to substrates tolerant of high steric demand
PPh₃ (Triphenylphosphine) Monodentate, aromatic substituents Air-sensitive Pd/Rh cross-coupling Traditional Suzuki-Miyaura reactions

Key Findings :

  • The bidentate nature of the Ellman ligand enhances Rh coordination, enabling lower catalyst loadings (2 mol% Rh) compared to monodentate ligands like PPh₃, which require higher metal ratios .
  • The tetrafluoroborate counterion improves solubility in polar solvents (e.g., 1,4-dioxane) and stabilizes the ligand against oxidation, unlike free phosphines that degrade under air .
Catalytic Performance Metrics

A comparison of catalytic efficiency in direct arylation reactions:

Ligand Substrate Scope Yield Range Catalyst Loading (Rh) Reaction Time
Ellman Ligand (BF₄⁻) Unprotected NH azoles, functionalized aryl bromides 28–100% 2–5 mol% 2–120 h
RhCl(PCy₃)₂ Electron-deficient arenes 45–85% 5–10 mol% 12–48 h
Pd(PPh₃)₄ Aryl halides 60–90% 5–10 mol% 6–24 h

Advantages of the Ellman Ligand :

  • Broad functional-group tolerance : Enables arylation of sensitive substrates (e.g., unprotected NH groups) without prior derivatization .
  • Reduced reaction times under microwave irradiation : Achieves >90% yields in 2 hours at 200°C, outperforming conventional heating methods .
Comparison with Other Tetrafluoroborate Salts

The tetrafluoroborate (BF₄⁻) counterion is shared with ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) and tropylium salts. However, the Ellman ligand’s BF₄⁻ serves a distinct role:

Compound Primary Function Key Property Application Context
Ellman Ligand (BF₄⁻) Ligand stabilization Air stability, solubility Transition-metal catalysis
1-Butyl-3-methylimidazolium BF₄⁻ Solvent/electrolyte Low viscosity, ionic conductivity Electrochemistry
Tropylium BF₄⁻ Electrophilic reagent High electrophilicity Synthesis of N-arylmethylanilines

Biological Activity

Overview

(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate is a phosphonium salt notable for its potential applications in organic synthesis and biological systems. Its unique structure, which includes a tert-butyl group and a tetrahydro-1H-phosphepinium ring, contributes to its reactivity and biological interactions. This article explores the compound's biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. As a phosphonium salt, it can participate in nucleophilic substitution reactions, which are crucial for modifying biomolecules such as proteins and nucleic acids. The compound's tetrafluoroborate anion can enhance its solubility in biological media, facilitating interactions with cellular components.

1. Pharmaceutical Development

Research indicates that this compound may serve as a precursor or catalyst in the synthesis of biologically active compounds. Its ability to stabilize reactive intermediates makes it valuable in the development of new pharmaceuticals targeting various diseases.

2. Catalytic Activity in Organic Reactions

The compound has been utilized as a catalyst in organic reactions that are relevant to medicinal chemistry. Its catalytic properties can lead to the formation of complex organic molecules that may exhibit biological activity.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Study Findings
Demonstrated catalytic efficiency in synthesizing phosphine derivatives that showed cytotoxicity against cancer cell lines.
Investigated the interaction between the phosphonium salt and nucleophiles; results indicated potential for drug development applications.
Explored the use of this compound in the synthesis of phosphonium-based drugs with enhanced bioavailability.

Case Studies

Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various phosphonium salts, this compound was found to exhibit significant cytotoxicity against several cancer cell lines. The mechanism was linked to its ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Drug Synthesis
Another investigation focused on the use of this compound as a catalyst in synthesizing novel anticancer agents. The study reported improved yields and selectivity when using this compound compared to traditional catalysts.

Future Directions

Given its unique properties and potential applications in drug development and organic synthesis, future research should focus on:

  • Mechanistic Studies : Further elucidation of the mechanisms by which this compound interacts with biological targets.
  • Therapeutic Applications : Exploration of its efficacy as an anticancer agent or in other therapeutic areas.
  • Optimization of Synthesis : Development of more efficient synthetic routes for producing this compound and related derivatives.

Q & A

Q. What is the role of (Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate in Rh-catalyzed C-H activation reactions?

This compound acts as a chiral phosphine ligand, forming a Rh complex critical for directing regioselective C-H functionalization. It stabilizes the rhodium-carbene intermediate, enabling arylations with moderate to excellent yields (28–100%) under microwave irradiation or conventional heating. The ligand’s tert-butyl group enhances steric control, influencing selectivity .

Q. Why is the tetrafluoroborate salt preferred over the free phosphine ligand in catalytic systems?

The tetrafluoroborate salt is air-stable and commercially available, simplifying handling and storage compared to the free phosphine, which is sensitive to oxidation. This stability reduces the need for inert atmosphere setups, making it practical for large-scale or prolonged reactions .

Q. What spectroscopic methods confirm the structural integrity of this compound?

Standard characterization includes multinuclear NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS). For related tetrafluoroborate salts, ¹⁹F NMR is particularly useful for verifying BF₄⁻ counterion presence, while ³¹P NMR confirms phosphine coordination in metal complexes .

Advanced Research Questions

Q. How does solvent choice impact reaction efficiency in Rh-catalyzed systems using this ligand?

Solvents like THF or 1,4-dioxane influence reaction rates and yields. For example, THF (~0.1–0.3 M) under microwave irradiation (200°C, 2 h) achieves faster kinetics, while dioxane may improve solubility for bulky substrates. Solvent polarity and coordination ability modulate ligand-metal interactions and intermediate stability .

Q. What mechanistic evidence supports the rhodium-carbene intermediate in arylations mediated by this ligand?

Reaction selectivity (e.g., para vs. meta substitution in arylations) aligns with carbene intermediate formation. Kinetic studies and deuterium-labeling experiments could further validate this pathway. Comparative studies with non-carbene-forming ligands show distinct regioselectivity profiles .

Q. How can catalyst loading be optimized to balance yield and reaction time?

Reducing Rh catalyst loading to 2 mol% (1.5:1 ligand-to-metal ratio) maintains yields but extends reaction times from 2 h (microwave) to 24–120 h (conventional heating at 165–175°C). This trade-off suggests that higher loadings accelerate kinetics but increase costs .

Q. What are the implications of ligand-to-metal ratio variations on catalytic activity?

A 1.5:1 ligand-to-Rh ratio optimizes coordination geometry and prevents ligand overcrowding. Excess ligand (e.g., >2:1) may inhibit active site accessibility, while lower ratios risk incomplete metal coordination, reducing catalytic turnover .

Q. How does microwave irradiation enhance reaction outcomes compared to conventional heating?

Microwave irradiation (200°C, 2 h) achieves similar yields to conventional methods (165–175°C, 24–120 h) but with 10–50× faster kinetics. This is attributed to rapid, uniform heating, which accelerates ligand-metal coordination and intermediate formation .

Methodological Recommendations

  • Synthetic Optimization : Screen solvents (THF, dioxane) and heating methods (microwave vs. oil bath) to balance speed and yield.
  • Mechanistic Probes : Use isotopic labeling (D/H) or in-situ NMR to track intermediate formation.
  • Ligand Design : Explore substituent effects (e.g., tert-butyl vs. other groups) on steric and electronic tuning.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate
Reactant of Route 2
(Z)-1-tert-Butyl-2,3,6,7-tetrahydro-1H-phosphepinium tetrafluoroborate

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